Product packaging for 1-Phenyl-1H-indole(Cat. No.:CAS No. 31096-91-0)

1-Phenyl-1H-indole

Cat. No.: B1616423
CAS No.: 31096-91-0
M. Wt: 193.24 g/mol
InChI Key: YBFCBQMICVOSRW-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Contemporary Medicinal Chemistry Research

The indole scaffold is a quintessential heterocyclic structure that holds a privileged position in medicinal chemistry. eurekaselect.comsci-hub.se This bicyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a core component of numerous natural products and synthetic molecules with a broad spectrum of biological activities. eurekaselect.comsci-hub.sejetir.org Its structural versatility allows it to mimic protein structures and bind to a wide array of receptors, making it a valuable pharmacophore in drug discovery. sci-hub.seijpsr.com

Indole derivatives are integral to the development of drugs targeting a multitude of diseases. mdpi.comnih.gov They have been successfully incorporated into treatments for cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative conditions. mdpi.comnih.gov The ability of these compounds to modulate various biological pathways has led to their investigation as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. mdpi.comontosight.airjpn.org The ongoing research in this area continues to uncover new therapeutic applications for indole-based compounds. nih.govontosight.ai

Role of N1-Phenyl Substitution in Indole Chemistry and Biological Activity

The substitution of a phenyl group at the N1 position of the indole ring, creating 1-phenyl-1H-indole, significantly influences the molecule's chemical properties and biological activity. smolecule.commdpi.com This substitution can enhance the compound's interaction with biological targets. ontosight.ai For instance, indole derivatives featuring a phenyl group at the N1 position have demonstrated notable activity against pathogens like Staphylococcus aureus. mdpi.com

Research has shown that modifications at the N1 position, such as the introduction of a phenyl group, can impact the molecule's antioxidant properties. mdpi.com Furthermore, the presence of the N1-phenyl group is a key feature in the design of various pharmacologically active compounds, including those with potential anticancer and anti-inflammatory effects. nih.govnih.gov

Scope and Objectives of Current Research on this compound

Current research on this compound is multifaceted, with a strong focus on its applications in medicinal chemistry and materials science. chemimpex.com Scientists are actively synthesizing and evaluating various derivatives to understand their structure-activity relationships and to identify promising candidates for drug development. ontosight.ai A significant area of investigation involves its potential as an anticancer agent, with studies exploring its ability to inhibit specific proteins involved in tumor progression. nih.govchemimpex.com

Beyond its pharmaceutical applications, this compound is also being explored for its utility in organic electronics. chemimpex.com Its unique electronic properties make it a candidate for use in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices. chemimpex.com The overarching goal of the current research is to leverage the distinct chemical and physical properties of this compound to create novel and effective solutions in both medicine and technology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N B1616423 1-Phenyl-1H-indole CAS No. 31096-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylindole
Source PubChem
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InChI

InChI=1S/C14H11N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFCBQMICVOSRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185041
Record name 1H-Indole, phenyl-
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31096-91-0, 16096-33-6
Record name 1H-Indole, phenyl-
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Record name 1-Phenyl-1H-indole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, phenyl-
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Record name 1-Phenyl-1H-indole
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Record name 1-PHENYL-1H-INDOLE
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Physicochemical Properties of 1 Phenyl 1h Indole

1-Phenyl-1H-indole is a solid at room temperature and typically appears as a colorless to light orange or yellow clear liquid. chemimpex.com Its key physicochemical properties are summarized in the table below.

Synthesis and Characterization of 1 Phenyl 1h Indole

The synthesis of 1-phenyl-1H-indole and its derivatives can be achieved through various methods. One common approach involves the cyclization of 1-phenyl-2-(phenylamino)-ethan-1-one. researchgate.netimpactfactor.org Other established methods include the Fischer indole (B1671886) synthesis, which utilizes the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde, and palladium-catalyzed reactions. smolecule.com The Ullmann reaction, involving the coupling of an indole with bromobenzene, is another effective method for preparing 1-phenyl-1H-indoles. researchgate.net

The characterization of this compound and its derivatives relies on standard spectroscopic techniques. The table below summarizes the expected spectroscopic data.

Chemical Reactivity and Derivatization

The indole (B1671886) nucleus is known to undergo various chemical reactions, including protonation, sulfonation, and acylation, primarily at the C-3 position. jetir.org The presence of the N1-phenyl group in 1-phenyl-1H-indole influences its reactivity and allows for a wide range of derivatization strategies. These derivatives are synthesized to explore and enhance the pharmacological potential of the core structure.

For example, the synthesis of this compound-2-carboxylic acids with various substituents at the 3-position has been described. researchgate.net Furthermore, the development of this compound derivatives as dual inhibitors of Bcl-2 and Mcl-1 proteins highlights the importance of derivatization in creating targeted anticancer agents. nih.gov

Advanced Materials Science and Organic Electronic Applications of 1 Phenyl 1h Indole

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The 1-phenyl-1H-indole moiety is a key component in the design of novel materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its derivatives are utilized in the production of these devices, offering advantages such as flexibility and lightweight properties over traditional inorganic materials. chemimpex.com The ability to modify the indole (B1671886) core and the N-phenyl ring allows for the fine-tuning of the electronic and photophysical properties of these materials.

In the realm of OLEDs, derivatives of this compound have been investigated as building blocks for deep blue fluorescent materials, which are critical for full-color displays and solid-state lighting. rsc.org For instance, compounds incorporating a this compound backbone have been synthesized and studied for their potential as emitters in OLEDs. The design of these molecules often involves creating donor-acceptor (D-A) or donor-π-acceptor (D-π-A) structures to control the intramolecular charge transfer (ICT) characteristics, which in turn dictates the emission color and efficiency of the device. rsc.orgresearchgate.net Research has shown that specific derivatives can exhibit high photoluminescence quantum yields and stable color coordinates, which are crucial for high-performance OLEDs. rsc.org

One study reported on a series of aromatic compounds based on a 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole core, which demonstrated a high photoluminescence quantum yield of up to 76.01% with emission peaking around 410 nm. rsc.org An OLED device using one of these emitters showed stable deep blue emission with CIE coordinates of (0.162, 0.085) and a maximum external quantum efficiency (EQE) of 2.6%. rsc.org

Similarly, in the field of OPVs, which convert sunlight into electricity, this compound derivatives are explored as components of the active layer. The efficiency of an OPV device is highly dependent on the properties of the donor and acceptor materials in the bulk heterojunction. Fullerene derivatives, such as N-phenyl rsc.orgfulleropyrrolidines, which can be considered related to the 1-phenyl-indole structure, have been shown to be effective acceptor materials. acs.org OPV cells using these fulleropyrrolidines have demonstrated power conversion efficiencies (PCEs) comparable to or even exceeding those based on the widely used PC61BM. acs.org For example, an OPV device with a N-phenyl rsc.orgfulleropyrrolidine derivative as the acceptor and the polymer PTB7 as the donor achieved a high PCE of up to 7.3%. acs.org

Furthermore, non-fullerene acceptors (NFAs) are a major focus of current OPV research. While direct examples of this compound in the primary structure of leading NFAs are less common in the provided results, the fundamental principles of molecular design, such as creating D-A structures and tuning energy levels, are shared. For instance, quinoxaline-based small molecule acceptors with brominated end groups have been synthesized to enhance the open-circuit voltage (VOC) of organic solar cells (OSCs). A device using one such molecule, BQ-2Cl-FBr, achieved a PCE of 11.54%.

Table 1: Performance of selected OLED and OPV devices incorporating this compound or related structures.

Device TypeKey Material/StructurePerformance MetricValue
OLED2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole derivative (CzCNBPyIp)Max. EQE2.6%
OLED2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole derivative (CzCNBPyIp)CIE Coordinates(0.162, 0.085)
OPVN-phenyl rsc.orgfulleropyrrolidine derivative with PTB7 donorPCEup to 7.3%
OPVQuinoxaline-based SMA (BQ-2Cl-FBr) with PM6 donorPCE11.54%

Incorporation into Polymer Matrices for Enhanced Properties

The incorporation of this compound and its derivatives into polymer matrices is a strategy to enhance the thermal, mechanical, and electronic properties of the resulting composite materials. chemimpex.comacs.org The indole moiety can interact with the polymer chains, leading to improved stability and performance. acs.org

For instance, indole-based compounds have been used to create smart polymers with stimuli-responsive characteristics. acs.org The addition of such compounds to polymer matrices has been shown to improve the mechanical strength and thermal stability of the materials, making them suitable for a range of industrial applications. acs.org In material science, polymers that include indole derivatives have demonstrated significant enhancements in mechanical properties and resistance to environmental degradation, which opens up possibilities for their use in durable coatings and protective materials. acs.org

Research into new indole-based dicarboxylate monomers for the synthesis of aromatic polyesters has been conducted. acs.org These monomers, when polymerized with various aliphatic diols, have yielded polyesters with tunable chemical structures and physical properties. Notably, some of these polyesters have exhibited high glass-transition temperatures (Tg) up to 113 °C, indicating enhanced thermal stability. acs.org

Table 2: Properties of Indole-Based Polymers.

Polymer TypeIncorporated Indole DerivativeEnhanced PropertyPotential Application
Smart PolymerIndole-based compoundsMechanical Strength, Thermal StabilityIndustrial Materials
PolyesterIndole-based dicarboxylate monomerThermal Stability (Tg up to 113 °C)Advanced Coatings

Development of Advanced Materials with Tunable Properties

The chemical versatility of this compound allows for the synthesis of a wide array of derivatives with tunable electronic and photophysical properties. By strategically adding different functional groups to the indole or phenyl rings, researchers can modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its absorption and emission characteristics. researchgate.net

This tunability is crucial for the development of advanced materials for specific applications. For example, in the context of push-pull chromophores, N-methyl indole has been used as a donor group to activate alkynes in cycloaddition-retroelectrocyclization (CA-RE) reactions. researchgate.net This approach has led to the synthesis of a diverse range of D-A type structures with maximum absorption wavelengths (λmax) spanning from 378 to 658 nm, demonstrating the wide range of optical properties that can be achieved. researchgate.net The λmax values were found to be dependent on the acceptor group used, with tetracyanoethylene (B109619) (TCNE) yielding chromophores with λmax between 395 nm and 442 nm, while tetracyanoquinodimethane (TCNQ) resulted in products with λmax between 612 and 658 nm, extending into the near-infrared region. researchgate.net

Furthermore, the introduction of substituents allows for the control of intermolecular interactions, such as π-stacking, which is critical for charge transport in organic semiconductors. The development of organoboron compounds through the tautomerization of 1H-indole to 3H-indole has led to the creation of materials with bright red emission for OLEDs. The bulky substituents on these molecules help to suppress fluorescence concentration quenching, leading to improved device performance. A red OLED using one of these complexes achieved a high external quantum efficiency of up to 10.2% with CIE coordinates of (0.620, 0.371).

The ability to functionalize the this compound core also extends to controlling its reactivity. For example, selective C-H functionalization and dearomatization of indole-tethered ketones can be achieved using photoredox catalysis to produce different sets of nitrogen-containing heterocycles. This highlights the potential to create complex molecular architectures with specific functionalities from a common this compound starting point.

Table 3: Tunable Properties of this compound Derivatives.

Derivative TypeModificationTunable PropertyAchieved Range/Value
Push-Pull ChromophoreN-methyl indole donor with TCNE/TCNQ acceptorsλmax378 - 658 nm
Organoboron ComplexTautomerization to 3H-indole with bulky substituentsEmission ColorRed
Organoboron ComplexTautomerization to 3H-indole with bulky substituentsMax. EQE (OLED)10.2%

Photophysical Properties and Fluorescent Probe Development Using 1 Phenyl 1h Indole Scaffolds

Characterization of Fluorescence Emission and Quantum Yields

Derivatives of 1-phenyl-1H-indole exhibit a wide range of fluorescence emission properties and quantum yields (Φf), which are highly sensitive to their chemical structure and solvent environment. Research has shown that these compounds can have reasonably high fluorescence quantum yields, with values reported between 16% and 85%. researchgate.net This variability underscores the potential for tuning the fluorescence output through synthetic modifications.

For instance, a specific pyrazole-indole hybrid, 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole, displays a significant fluorescence quantum yield of 69.2%. mdpi.com This compound emits in the blue-green region of the visible spectrum. mdpi.com In contrast, N-phenyl-1H-indole-5-carboxamide, when immobilized in a poly(vinyl alcohol) film, shows a relatively low fluorescence quantum yield of approximately 0.11. mdpi.com However, this particular derivative exhibits the interesting property of room-temperature phosphorescence. mdpi.com

The emission spectra of these compounds are also noteworthy. Benzophosphole-fused indoles, such as phosphine (B1218219) oxide, phospholium salt, and borane (B79455) complexes, are strongly photoluminescent in dichloromethane, with quantum yields in the range of 67–75%. beilstein-journals.org The fluorescence emission of indole-3-carbaldehyde Schiff bases was found to be notably high, with quantum yields of 0.66-0.70 in DMSO. nih.gov

CompoundQuantum Yield (Φf)Solvent/MediumEmission Maxima (λem)
General this compound Derivatives16% - 85%VariousNot Specified
5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole69.2%Not Specified492 nm
N-phenyl-1H-indole-5-carboxamide~11%Poly(vinyl alcohol) filmNot Specified
Benzophosphole-fused indoles67% - 75%DichloromethaneNot Specified
Indole-3-carbaldehyde Schiff Bases66% - 70%DMSONot Specified

Design and Synthesis of this compound-Based Fluorescent Probes

The rational design and synthesis of fluorescent probes based on the this compound scaffold are often guided by the donor-π-acceptor (D-π-A) concept. mdpi.comnih.gov This design strategy allows for the modulation of the photophysical properties, such as absorption and emission wavelengths, by altering the electron-donating and electron-accepting moieties within the molecule.

A common synthetic route involves the Fischer indole (B1671886) synthesis or palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the phenyl group at the N1 position of the indole ring. researchgate.netnih.gov Further functionalization can be achieved through various organic reactions to append different groups that serve as recognition sites or modulate the electronic structure. mdpi.comnih.govresearchgate.net

For example, a series of novel indole derivatives, including those with a phenyl group substituted with different functional moieties, have been designed and synthesized with high yields. mdpi.comnih.gov These compounds, such as 5-(4-ethoxyphenyl)-2,3,3-trimethyl-3H-indole (PI), were created by attaching various phenyl-based units to the indole moiety. nih.gov The synthesis of these probes is typically confirmed using standard analytical techniques like NMR, HRMS, and IR spectroscopy. mdpi.comnih.gov The versatility of the indole scaffold allows for the creation of a diverse library of fluorescent probes tailored for specific applications. nih.govresearchgate.netchemimpex.com

Applications in Bioimaging and Cellular Processes

The favorable photophysical properties of this compound derivatives make them excellent candidates for use as fluorescent probes in bioimaging. chemimpex.comcrimsonpublishers.com Their ability to fluoresce within the visible spectrum allows for the visualization of cellular processes and structures.

Researchers have utilized these compounds to study various biological pathways. chemimpex.com For instance, certain indole derivatives have been explored for their potential in neurobiology, acting as fluorescent probes to image cellular activities. chemimpex.com The ability to track molecules of interest and detect specific bioanalytes within living cells is a significant advantage of these probes. crimsonpublishers.com

Furthermore, some this compound derivatives have been investigated for their application in imaging cancer cells. nih.gov For example, a fluorescent probe based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold linked to a BODIPY dye was synthesized for potential use in cellular imaging. mdpi.com The development of such probes aids in understanding disease mechanisms and can be instrumental in early diagnosis. crimsonpublishers.com

pH-Sensing and Logic Gate Applications of Fluorescent Indoles

The responsiveness of the fluorescence of certain indole derivatives to changes in pH has been harnessed for the development of pH sensors and molecular logic gates. mdpi.comresearchgate.net The protonation and deprotonation of nitrogen and oxygen atoms within the indole derivative structure can lead to dramatic changes in their color and fluorescence emission. mdpi.com

This pH-dependent fluorescence response forms the basis for creating molecular logic gates, which are molecules that can perform logical operations based on chemical inputs. mdpi.comresearchgate.netwikipedia.org For instance, a system based on a this compound derivative (PI) has been designed to function as a three-input/three-output logic system. mdpi.com In this system, the PI aqueous solution acts as the gate, while alkali, weak acid, and strong acid serve as the inputs, and the resulting fluorescence signals are the outputs. mdpi.com This allows for the construction of IMP (implication), INH (inhibit), and INHH logic gates. mdpi.com

The ability to create such logic systems with high sensitivity and fast response times highlights the potential of these fluorescent indoles in materials science and for applications in multiple signal transmission. mdpi.com

Catalysis Applications Involving 1 Phenyl 1h Indole Derivatives

1-Phenyl-1H-indole as Ligands in Transition Metal Catalysis

The strategic design of phosphine (B1218219) ligands is crucial for advancing transition metal-catalyzed cross-coupling reactions. Derivatives of this compound have been successfully developed as effective ligands, particularly in palladium-catalyzed systems, by leveraging the unique electronic and steric properties of the indole (B1671886) nucleus.

A notable class of such ligands is the indolylphosphines. For instance, CM-phos, a ligand featuring a dicyclohexylphosphino group attached to a 1-methyl-2-phenyl-1H-indole scaffold, has proven to be a highly effective ligand for palladium-catalyzed C-C and C-N bond formation. orgsyn.org The design strategy for these indolylphosphine ligands focuses on several key aspects: the use of readily available starting materials, a straightforward synthetic pathway often involving Fischer Indolization, and the capacity for extensive steric and electronic tuning. orgsyn.org

The versatility of the indole scaffold allows for the synthesis of a diverse library of ligands. By modifying substituents on the indole ring or the phosphorus atom, the ligand's properties can be fine-tuned to optimize catalytic activity for specific reactions. For example, introducing electron-donating groups, such as a methoxy (B1213986) group, onto the CM-phos scaffold (creating MeO-CM-phos) enhances the electron-richness of the ligand. orgsyn.org This modification facilitates the oxidative addition step in cross-coupling reactions, enabling the use of less reactive coupling partners like aryl sulfonates. The Pd/MeO-CM-phos catalyst system has achieved the first successful borylation of aryl mesylates and tosylates. orgsyn.org Further enhancement of the ligand's electron-donating ability by creating (MeO)2-CM-phos has led to even greater catalytic efficacy in challenging reactions like the mono-N-arylation of arylhydrazines with aryl tosylates. orgsyn.org

Table 1: Comparison of Indolylphosphine Ligand Efficacy in Pd-Catalyzed Reactions

ReactionLigandYield (%)Reference
Borylation of Aryl SulfonatesCM-phos86% orgsyn.org
Borylation of Aryl SulfonatesMeO-CM-phos96% orgsyn.org
N-arylation of SulfoximinesCM-phos89% orgsyn.org
N-arylation of SulfoximinesMeO-CM-phos94% orgsyn.org
Mono-N-arylation of ArylhydrazinesCM-phos73% orgsyn.org
Mono-N-arylation of ArylhydrazinesMeO-CM-phos80% orgsyn.org
Mono-N-arylation of Arylhydrazines(MeO)2-CM-phos85% orgsyn.org

Stereoselective Catalysis: Asymmetric Hydrogenation

The asymmetric hydrogenation of prochiral indoles is a direct and atom-economical method for synthesizing chiral indolines, which are key structural motifs in many pharmaceuticals and biologically active compounds. While the asymmetric hydrogenation of N-protected indoles has been well-established, the hydrogenation of unprotected indoles, particularly those with aryl substituents, has been a significant challenge due to the aromaticity of the indole ring and potential catalyst inhibition by the N-H bond. chinesechemsoc.orgchinesechemsoc.org

Significant progress has been made in the asymmetric hydrogenation of unprotected 2-aryl-1H-indoles using iridium-based catalysts. A highly efficient catalytic system comprising [Ir(COD)Cl]2 and a chiral bisphosphine-thiourea ligand (ZhaoPhos) has been developed for the hydrogenation of challenging aryl-substituted unprotected indoles. chinesechemsoc.orgchinesechemsoc.org This system demonstrates high reactivity and provides excellent stereoselective control. chinesechemsoc.org

The reaction's success hinges on an anion-binding activation strategy. A Brønsted acid, such as p-toluenesulfonic acid (TsOH), is used to protonate the indole substrate, forming an iminium ion in situ. This activation facilitates the breaking of the indole's aromaticity and enhances its reactivity toward hydrogenation. chinesechemsoc.org The chiral ligand, ZhaoPhos, then orchestrates the stereoselective transfer of hydrogen from the iridium center to the activated substrate.

This methodology has been successfully applied to a broad range of 2-aryl-1H-indoles, tolerating various electronic and steric properties on both the phenyl ring and the indole core. The desired chiral (R)-2-arylindolines are obtained in good to high yields and with excellent enantioselectivities. chinesechemsoc.org

Table 2: Ir-Catalyzed Asymmetric Hydrogenation of 2-Aryl-1H-indoles

Substrate (2-Aryl-1H-indole)Product (2-Arylindoline)Conversion (%)Yield (%)Enantiomeric Excess (ee, %)Reference
2-Phenyl-1H-indole(R)-2-Phenylindoline87-94 chinesechemsoc.org
2-(p-Tolyl)-1H-indole(R)-2-(p-Tolyl)indoline>999892 chinesechemsoc.org
2-(4-Methoxyphenyl)-1H-indole(R)-2-(4-Methoxyphenyl)indoline>999991 chinesechemsoc.org
2-(4-Fluorophenyl)-1H-indole(R)-2-(4-Fluorophenyl)indoline>999892 chinesechemsoc.org
2-(4-Chlorophenyl)-1H-indole(R)-2-(4-Chlorophenyl)indoline>999893 chinesechemsoc.org
2-(4-Bromophenyl)-1H-indole(R)-2-(4-Bromophenyl)indoline>999994 chinesechemsoc.org
2-(o-Tolyl)-1H-indole(R)-2-(o-Tolyl)indoline>999786 chinesechemsoc.org
2-(Thiophen-2-yl)-1H-indole(R)-2-(Thiophen-2-yl)indoline>999595 chinesechemsoc.org
5-Methoxy-2-phenyl-1H-indole(R)-5-Methoxy-2-phenylindoline>999890 chinesechemsoc.org
5-Chloro-2-phenyl-1H-indole(R)-5-Chloro-2-phenylindoline>999796 chinesechemsoc.org

Reactions performed using [Ir(COD)Cl]2/ZhaoPhos catalyst system with TsOH·H2O in CHCl3. chinesechemsoc.org

In addition to iridium, ruthenium-based catalysts have also been developed for the highly enantioselective hydrogenation of indole derivatives. Chiral phosphine-free cationic ruthenium complexes have been shown to effectively catalyze the hydrogenation of various 2-substituted and 2,3-disubstituted 1H-indoles at ambient temperature and pressure, achieving excellent enantioselectivities (up to >99% ee). nih.gov These advancements underscore the importance of this compound and its derivatives as key substrates in the development of powerful stereoselective catalytic methods.

Computational and Theoretical Investigations of 1 Phenyl 1h Indole Systems

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of ligands with their protein targets. researchgate.net

For instance, derivatives of 2-phenyl-1H-indole have been investigated as potential inhibitors of breast cancer cell lines, such as MDA-MB-231 and MCF-7. biointerfaceresearch.com Molecular docking simulations revealed that certain ligands, like L39, L40, and L48, fit well into the active site of the estrogen-α receptor (PDB: 1A52), while ligand L47 showed a good fit with the progesterone (B1679170) receptor (PDB: 1A28). biointerfaceresearch.com These interactions are stabilized by a combination of hydrogen bonds and hydrophobic interactions with the amino acid residues in the receptor's binding pocket. biointerfaceresearch.com

In another study, new 1-(1H-indol-1-yl)ethanone derivatives were synthesized and docked against the cyclooxygenase-2 (COX-2) enzyme. benthamdirect.comresearchgate.net The results indicated that these compounds could serve as potential COX-2 inhibitors. benthamdirect.com Specifically, derivative D-7, identified as 1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone, showed significant anti-inflammatory and analgesic activity, which was supported by the docking studies. benthamdirect.com

Furthermore, molecular docking has been used to identify potential drug leads against fructose (B13574) bisphosphate aldolase (B8822740) in Plasmodium falciparum, the parasite responsible for malaria. ijisrt.com A study showed that 5-Chloro-1-(2-phenylethyl)-1H-indole-2,3-dione exhibited a high binding affinity for the aldolase enzyme, suggesting it could act as an inhibitor. ijisrt.com

Similarly, docking studies of 3-methyl-2-phenyl-1-substituted-indole derivatives, designed as analogs of indomethacin, were performed on COX-1 and COX-2 enzymes. The computational results aligned with in vitro inhibition assays, indicating that methanesulfonyl derivatives had the highest activity. tandfonline.com The docking of these analogs into the COX-2 active site revealed key hydrogen bonding interactions that contribute to their inhibitory potential. tandfonline.com

The power of molecular docking also extends to understanding the interactions of indole (B1671886) derivatives with other targets. For example, synthesized indole derivatives were docked with the anticancer target Casp9. researchgate.net Additionally, docking studies have been conducted on indole-based compounds with nicotinic acetylcholine (B1216132) receptors, highlighting the versatility of this scaffold in targeting various biological systems. researchgate.netajrconline.org

Table 1: Examples of Molecular Docking Studies on 1-Phenyl-1H-indole Derivatives
Derivative ClassTarget Protein(s)Key Findings
2-Phenyl-1H-indole derivativesEstrogen-α receptor, Progesterone receptorLigands L39, L40, and L48 fit well in the estrogen-α pocket; L47 fits well in the progesterone pocket. biointerfaceresearch.com
1-(1H-indol-1-yl)ethanone derivativesCyclooxygenase-2 (COX-2)Compounds show potential as COX-2 inhibitors, with D-7 being particularly active. benthamdirect.com
5-Chloro-1-(2-phenylethyl)-1H-indole-2,3-dioneFructose bisphosphate aldolase (P. falciparum)High binding affinity suggests potential as an antimalarial agent. ijisrt.com
3-Methyl-2-phenyl-1-substituted-indole derivativesCOX-1, COX-2Methanesulfonyl derivatives showed the highest activity, correlating with docking scores. tandfonline.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods provide insights into molecular structure, stability, and reactivity. researchgate.netuni-greifswald.de

DFT calculations have been employed to study the substituent effects on the chemical reactivity of indole derivatives. researchgate.net For example, in a study of indole derivatives modified with 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole, DFT was used to analyze optimized geometries, molecular electrostatic potential maps, and frontier molecular orbitals (HOMO and LUMO). researchgate.net These calculations helped to identify that derivatives substituted with a nitro group (-NO2) exhibited enhanced chemical activity. researchgate.net

The electronic properties of this compound and its analogs have been compared to natural indole using a combination of UV-photoelectron spectroscopy and computational methods. acs.org These studies reveal how modifications to the indole core, such as the introduction of a phenyl group, affect the ionization energies and electron affinities of the molecule. acs.org For instance, the first ionization energy of natural indole is 7.9 eV. acs.org

In another application, quantum chemical calculations were performed on ethyl 5-methyl-3-phenyl-1H-indole-2-carboxylate to determine its optimal molecular shape, atomic charges, and other electronic properties using the B3LYP/6-31+G(d,p) basis set. researchgate.net Such calculations are crucial for understanding the physicochemical characteristics that influence a molecule's biological activity. researchgate.net

Furthermore, quantum mechanical calculations have been used to investigate the vibrational properties of related heterocyclic systems, such as 3-(1,1-dicyanoethenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. acs.org These studies compute infrared and Raman spectra, providing a deeper understanding of the molecule's structural dynamics. acs.org The HOMO and LUMO orbitals computed in these studies can indicate the regions of the molecule involved in charge transfer during electronic transitions. acs.org

Table 2: Key Parameters from Quantum Chemical Calculations of Indole Derivatives
MethodBasis SetCalculated PropertiesApplication
DFTNot SpecifiedOptimized geometries, molecular electrostatic potential, frontier molecular orbitals. researchgate.netInvestigating substituent effects on reactivity. researchgate.net
DFT (CAM-B3LYP)6-311G(d,p)Ionization energies, molecular dipole moments. acs.orgComparing electronic structures of indole and its BN isosteres. acs.org
DFT (B3LYP)6-31+G(d,p)Optimal molecular shape, Mulliken charges, HOMO-LUMO energies, NBO. researchgate.netCharacterizing physicochemical features of ethyl 5-methyl-3-phenyl-1H-indole-2-carboxylate. researchgate.net
HF, TD-DFT6-311++G**Infrared and Raman spectra, optical absorption spectra, HOMO-LUMO orbitals. acs.orgAnalyzing electronic and vibrational properties. acs.org

Prediction of Pharmacokinetic and Pharmacodynamic Parameters

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process. Computational tools are widely used to estimate these parameters and assess the "drug-likeness" of new chemical entities.

For a series of 2-phenyl-1H-indole derivatives with antiproliferative activity, ADME prediction revealed that several ligands (L39, L40, L48) complied with Lipinski's, Veber's, and Egan's rules, suggesting good absorption and oral bioavailability. biointerfaceresearch.com This indicates their potential as precursors for developing new breast cancer drugs. biointerfaceresearch.com

Similarly, ADME studies were performed on newly synthesized 1-(phenyl)-1H-indole analogues. researchgate.netimpactfactor.org These studies, often conducted using web-based tools, help in estimating physicochemical properties, pharmacokinetic profiles, and drug-likeness. impactfactor.org

In a study of N-substituted indole derivatives, ADME calculations were used to evaluate their drug-like properties. eurekaselect.comnih.gov The investigation found zero violations of Lipinski's rule for the synthesized compounds, confirming their potential as drug candidates. eurekaselect.comnih.gov

The "Boiled-Egg" model is another computational tool used to predict gastrointestinal absorption and blood-brain barrier permeability. researchgate.net This model was applied to assess the permeability and lead-likeness of certain indole derivatives, providing valuable insights into their pharmacokinetic behavior. researchgate.net

Physicochemical studies of newly synthesized (4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)methanone derivatives suggested that they would not have problems with oral bioavailability. researchgate.net This is a crucial factor for the further development of these compounds as potential therapeutic agents.

Table 3: Predicted Pharmacokinetic Properties of this compound Derivatives
Derivative ClassComputational Method/ModelPredicted PropertiesSignificance
2-Phenyl-1H-indole derivativesLipinski's, Veber's, and Egan's rulesGood absorption and oral bioavailability for ligands L39, L40, and L48. biointerfaceresearch.comPotential as precursors for breast cancer drugs. biointerfaceresearch.com
1-(Phenyl)-1H-indole analoguesADME web toolsEstimation of physicochemical properties, pharmacokinetics, and drug-likeness. impactfactor.orgGuides the development of new indole-based compounds. researchgate.net
N-Substituted indole derivativesADME calculation (Lipinski's rule)Zero violations of Lipinski's rule. eurekaselect.comnih.govConfirms drug-like qualities of the synthesized compounds. eurekaselect.com
Indole derivatives with 1,3,4-oxadiazole and 1,2,4-triazoleBoiled-Egg modelPermeability and lead-likeness. researchgate.netPredicts gastrointestinal absorption and blood-brain barrier penetration. researchgate.net

Analytical and Spectroscopic Characterization Methodologies in 1 Phenyl 1h Indole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-phenyl-1H-indole. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer a wealth of information regarding the electronic environment of each atom, allowing for unambiguous assignment of the molecular structure. nih.govrsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for both the indole (B1671886) and phenyl protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). In a deuterated chloroform (B151607) (CDCl₃) solvent, the protons of the indole ring and the attached phenyl group resonate in distinct regions. For instance, in some reported data for substituted 1-phenyl-1H-indoles, the indole protons appear at various shifts, such as a doublet at ~6.45 ppm and a multiplet at ~6.98 ppm. impactfactor.org The protons of the phenyl group typically appear as multiplets in the aromatic region, often between 7.23 and 7.77 ppm. impactfactor.org For a specific derivative, 1-(p-tolyl)-1H-indole, the methyl protons of the tolyl group present a characteristic singlet at approximately 2.45 ppm. impactfactor.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound derivatives, the carbon signals are spread over a range reflective of their chemical environment. For example, in 1-(p-tolyl)-1H-indole, the carbon signals have been reported at values including 137.69, 136.42, 135.71, and a notable upfield signal for the methyl carbon at 26.11 ppm. impactfactor.org In another example, 1-(3-nitrophenyl)-1H-indole, the carbon signals appear at shifts such as 142.72, 137.17, and 100.1 ppm. impactfactor.org These precise chemical shifts are invaluable for confirming the presence and position of substituents on either the indole or the phenyl ring.

Interactive Table of NMR Data for this compound Derivatives

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
1-(p-tolyl)-1H-indoleCDCl₃δ = 2.45 (s, 3H), 6.45 (d, 1H), 6.98 (m, 1H), 7.23 (d, 2H), 7.30-7.42 (m, 3H), 7.60 (d, 1H), 7.77 (d, 2H)δ = 137.69, 136.42, 135.71, 130.10, 129.41, 128.31, 127.41, 121.41, 120.11, 118.42, 109.41, 103.60, 26.11
1-(4-nitrophenyl)-1H-indoleCDCl₃δ = 5.61 (1H, s), 6.60(1H, d), 7.01 (2H, d), 7.15 (1H, d), 7.23 (2H, d), 8.00 (2H, d), 8.11(1H, s)δ = 145.01, 144.06, 135.67, 130.12, 128.77, 125.93, 124.69, 120.02, 119.07, 109.50, 104.81
1-(3-nitrophenyl)-1H-indoleCDCl₃δ = 6.45 (d, 1H), 6.75 (m; 1H), 7.30 (m, 1H), 7.58 (d, 1H), 7.73 (d, 1H), 7.80-7.93 (m, 4H) 8.01 (d, 1H), 8.11 (dd, 1H, -CH)δ = 142.72, 137.17, 133.71, 130.26, 129.86, 128.31, 127.51, 126.61, 122.7, 119.71, 107.1, 103.7, 100.1

Data sourced from a study on one-pot synthesis of 1-(phenyl)-1H indoles. impactfactor.org

Mass Spectrometry Techniques (HRMS, ESI-MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound and its analogs. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. vulcanchem.comrsc.org Electrospray Ionization (ESI-MS) is a soft ionization technique that is particularly useful for analyzing these compounds, often by observing the protonated molecule [M+H]⁺. rsc.org

For instance, the high-resolution mass spectrum of this compound-3-carbonitrile shows a molecular ion [M+H]⁺ at m/z 219.0923, which is in close agreement with the calculated value of 219.0917 for C₁₅H₁₁N₂⁺. vulcanchem.com Similarly, various substituted 3-phenyl-1H-indoles have been characterized by HRMS (ESI), confirming their calculated molecular formulas. mdpi.com For example, the calculated m/z for C₁₅H₁₁NOF [M-H]⁻ was 240.0832, with an obtained value of 240.0819. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govrsc.org The IR spectrum of this compound derivatives displays characteristic absorption bands corresponding to specific vibrational modes.

Key vibrational frequencies for substituted 1-phenyl-1H-indoles include C-H stretching in the aromatic regions (around 3055-3074 cm⁻¹), C=C stretching of the olefinic carbons (around 1681-1502 cm⁻¹), and C-N stretching of the aromatic amine (around 1321 cm⁻¹). impactfactor.org For substituted derivatives, additional peaks are observed, such as the asymmetric and symmetric stretches of a nitro group (N=O) in 1-(4-nitrophenyl)-1H-indole at 1598 cm⁻¹ and 1377 cm⁻¹, respectively. impactfactor.org

Interactive Table of IR Data for this compound Derivatives

CompoundIR (KBr, cm⁻¹)
1-(p-tolyl)-1H-indole3074 (C-H Str.), 1681, 1594, 1502 (olefinic carbon), 1496 (CH₃ Bend), 1321 (C-N Str. Aromatic), 1177, 1108, 1029 (C-H bend p-disubstituted), 837 (C-H Bend)
1-(4-nitrophenyl)-1H-indole3055, 3027 (C-H str.), 1680 (olefinic carbon), 1598 (N=O Asymmetric Stretch), 1377 (N=O symmetric Stretch), 1315 (C-N str. Aromatic), 1206-1157 (C-H Bend p-disubstituted), 1103-1001 (C-H Bend o-disubstituted), 874, 763
1-(3-nitrophenyl)-1H-indole3391 (N-H str.), 1680 (C=O), 1617 (olefinic carbon), 1529 (N=O), 1349 (N=O str.)

Data sourced from a study on one-pot synthesis of 1-(phenyl)-1H indoles. impactfactor.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique has been applied to derivatives of this compound to establish their three-dimensional structures. For example, the crystal structure of a 1-(phenylsulfonyl)-1H-indole derivative revealed that the phenyl rings make dihedral angles of 84.81 (16)° and 61.67 (17)° with the indole ring system. iucr.org In another related structure, (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone, the sulfonyl-bound phenyl ring is nearly orthogonal to the indole ring system, with a dihedral angle of 84.89 (7)°. iucr.org These studies also reveal details about intermolecular interactions, such as C-H···O hydrogen bonds, that stabilize the crystal packing. iucr.org

Electronic Absorption and Fluorescence Spectroscopy for Photophysical and Interaction Studies

Electronic absorption (UV-Vis) and fluorescence spectroscopy are employed to investigate the photophysical properties of this compound and its derivatives. These techniques can provide insights into how the molecule interacts with light and its electronic excited states. The UV-Vis absorption spectra of these compounds are influenced by the electronic transitions within the aromatic system. For instance, studies on related indole derivatives show that substitutions on the aromatic rings can lead to shifts in the maximum absorption wavelength (λmax). researchgate.net Fluorescence spectroscopy can reveal information about the emission properties of these molecules, including their fluorescence quantum yields. For some derivatives, fluorescence is quenched in solution but enhanced at low temperatures (77 K), where they can also exhibit phosphorescence. researchgate.net These photophysical studies are crucial for understanding the potential applications of these compounds in materials science and as fluorescent probes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-phenyl-1H-indole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via palladium- or rhodium-catalyzed cross-coupling reactions using indole precursors. For example, Pd-mediated methodologies enable selective electrophilic substitution at the indole’s 3-position, while Rh catalysts facilitate arylations. Optimizing ligand choice (e.g., phosphine ligands), solvent (e.g., DMF or toluene), and temperature (80–120°C) is critical for yield (typically 60–85%) and purity. Post-synthesis purification via silica gel chromatography (eluent: hexane/ethyl acetate) ensures >95% purity .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is standard for structural confirmation. Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.70–7.67 (m, 1H), 7.59–7.56 (m, 1H), 7.50–7.48 (m, 5H, aromatic protons), 6.68 (dd, J = 0.8, 3.3 Hz, 1H, indole H3) .
  • ¹³C NMR (CDCl₃): Peaks at δ 139.8 (quaternary carbon), 129.6–120.3 (aromatic carbons), and 103.5 (indole C3) .
    Mass spectrometry (HRMS) and IR further validate molecular weight and functional groups.

Q. What are the solubility properties of this compound, and how can researchers prepare stock solutions for biological assays?

  • Methodological Answer : The compound is lipophilic, with limited aqueous solubility. For in vitro assays, prepare stock solutions using co-solvents:

  • Example Protocol : 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline. Dissolve 5 mg in 1 mL solvent, vortex/ultrasonicate to clarity. Filter-sterilize (0.22 µm) for cell-based studies. Avoid precipitation by maintaining DMSO ≤10% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives as dual Bcl-2/Mcl-1 inhibitors?

  • Methodological Answer :

  • Design : Introduce substituents at positions 2, 3, or 5 of the indole core. For example, 3-cyano or 5-methoxy groups enhance binding to Bcl-2/Mcl-1 hydrophobic pockets.
  • Evaluation : Use fluorescence polarization assays to measure inhibition constants (Kᵢ) against recombinant Bcl-2/Mcl-1 proteins. Validate cytotoxicity in leukemia cell lines (e.g., HL-60) via MTT assays .

Q. What strategies are effective in resolving contradictory data in the biological activity of this compound derivatives across different studies?

  • Methodological Answer : Cross-validate results by:

  • Dose-Response Curves : Ensure consistent IC₅₀ measurements across ≥3 independent experiments.
  • Control Experiments : Compare with known inhibitors (e.g., ABT-199 for Bcl-2) to rule out assay-specific artifacts.
  • Structural Analysis : Use X-ray crystallography (e.g., ORTEP-3 ) to confirm binding modes and identify steric/electronic mismatches .

Q. What crystallographic tools and software are recommended for analyzing the molecular structure of this compound derivatives?

  • Methodological Answer :

  • Software : WinGX suite for small-molecule crystallography, including SHELX for structure refinement .
  • Protocol : Grow single crystals via vapor diffusion (solvent: CH₂Cl₂/hexane). Collect diffraction data (Cu-Kα radiation, λ = 1.5418 Å), and refine using Olex2 .

Q. How can researchers address impurities generated during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Purification : Use flash chromatography (silica gel, gradient elution with hexane/ethyl acetate). For polar impurities, employ reverse-phase HPLC (C18 column, acetonitrile/water).
  • Analysis : Monitor by TLC and LC-MS. For persistent impurities, optimize reaction stoichiometry or switch to microwave-assisted synthesis to reduce side products .

Q. What in vivo experimental models are appropriate for evaluating the therapeutic potential of this compound-based compounds?

  • Methodological Answer :

  • Xenograft Models : Subcutaneous implantation of cancer cells (e.g., MCF-7 breast cancer) in nude mice. Administer compounds intraperitoneally (10–20 mg/kg/day) for 21 days.
  • Toxicity Screening : Monitor liver/kidney function (AST, ALT, BUN) and body weight. Include vehicle (DMSO/saline) and positive control groups (e.g., doxorubicin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.